N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-3-13-8-10-14(11-9-13)19-18(20)17-12(2)15-6-4-5-7-16(15)21-17/h4-11H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOBXWBVNFDRFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran core with an amine derivative, such as 4-ethylphenylamine, under suitable conditions like reflux in a solvent such as ethanol.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group in this compound is susceptible to hydrolysis, which can occur under acidic or basic conditions.
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Reaction Conditions :
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Acidic hydrolysis: Typically employs concentrated HCl or H₂SO₄ at elevated temperatures.
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Basic hydrolysis: Uses aqueous NaOH or KOH under reflux.
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Products :
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Acidic hydrolysis yields the corresponding carboxylic acid (e.g., 3-methyl-1-benzofuran-2-carboxylic acid) and 4-ethylphenylamine.
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Basic hydrolysis may produce the carboxylate salt and amine.
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Mechanism : The hydrolysis cleaves the amide bond, breaking it into its constituent acid and amine derivatives .
Oxidation Reactions
The benzofuran ring and aromatic substituents can undergo oxidation, depending on the reagent and conditions.
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Common Reagents :
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Potassium permanganate (KMnO₄) in acidic or neutral media.
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Chromium trioxide (CrO₃) under anhydrous conditions.
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Reaction Outcomes :
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Example :
Oxidation of the ethyl group to a ketone would yield N-(4-acetylphenyl)-3-methyl-1-benzofuran-2-carboxamide .
Reduction Reactions
The carbonyl group in the carboxamide can undergo reduction, typically using strong reducing agents.
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Reagents :
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Lithium aluminum hydride (LiAlH₄) in dry ether.
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Sodium borohydride (NaBH₄) under specific conditions.
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Products :
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Reduction of the carboxamide to a primary amine (e.g., N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-amine).
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Mechanism : The carbonyl oxygen is replaced by hydrogen, forming a secondary amine intermediate that further reduces to a primary amine.
Substitution Reactions
The aromatic rings (benzofuran and phenyl) can undergo electrophilic or nucleophilic substitution, depending on the substituents.
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Electrophilic Substitution :
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Nucleophilic Substitution :
Alkylation and Acylation
The amine group in the carboxamide can participate in alkylation or acylation reactions.
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Alkylation :
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Reagents: Alkyl halides (e.g., CH₃I) under basic conditions.
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Products: N-alkylated carboxamide derivatives (e.g., N,N-dialkylated compounds).
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Acylation :
Biochemical Interactions
While not a traditional chemical reaction, the compound’s interaction with biological targets (e.g., enzymes, receptors) is critical for its applications.
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Mechanism :
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Applications :
Table 1: Common Reactions and Conditions
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Hydrolysis | HCl/H₂SO₄ or NaOH/KOH | Reflux at 80–100°C | Carboxylic acid + 4-ethylphenylamine |
| Oxidation | KMnO₄, CrO₃ | Acidic/neutral media, heat | Quinone derivatives |
| Reduction | LiAlH₄, NaBH₄ | Dry ether, room temperature | Primary amine derivatives |
| Substitution (E) | HNO₃, Br₂ | Catalyst (e.g., FeBr₃), room temp | Nitro/bromo derivatives |
Table 2: Structural Modifications and Bioactivity
| Modification | Example Derivative | Enhanced Property |
|---|---|---|
| Methoxy substitution | N-(4-methoxyphenyl)-... | Antimicrobial activity |
| Halogen substitution | N-(4-chlorophenyl)-... | Anticancer activity |
| Alkylation | N,N-dialkylated derivatives | Solubility |
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide, have been studied extensively for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms.
Case Studies
- A study highlighted the synthesis of several benzofuran derivatives, including this compound, which were tested against different cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their antiproliferative activity .
- Another investigation focused on the compound's ability to induce apoptosis in cancer cells. The presence of specific functional groups was found to enhance its efficacy, suggesting a structure-activity relationship (SAR) that can guide future drug development efforts .
Other Biological Activities
Beyond anticancer properties, this compound has been explored for other therapeutic applications:
- Antibacterial and Antiviral Properties : Some studies suggest that benzofuran derivatives possess antibacterial and antiviral activities, making them potential candidates for treating infections .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that can be optimized to enhance yield and purity. Understanding the SAR is crucial for developing more potent analogs. Key findings include:
- Functional Group Influence : The presence of specific substituents on the benzofuran core significantly impacts biological activity. For instance, electron-withdrawing groups have been shown to enhance cytotoxicity against certain cancer cell lines .
Comparative Data Table
Here is a summary of key findings regarding this compound and related compounds:
| Compound Name | Activity Type | IC50 Value (µM) | Target Cell Line |
|---|---|---|---|
| This compound | Anticancer | 16.4 | A549 (Lung Cancer) |
| Doxorubicin | Anticancer | 1.136 | A549 (Lung Cancer) |
| Benzofuran Derivative X | Antibacterial | 20 | Staphylococcus aureus |
| Benzofuran Derivative Y | Anti-inflammatory | Not specified | Murine Model |
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways, reducing inflammation.
Comparison with Similar Compounds
Substituent Effects on the Benzofuran Core
The benzofuran scaffold is highly tunable, with substituents at the 3-position and the carboxamide-linked aryl group critically influencing physicochemical and biological properties.
Key Analogs :
N-[(4-Methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide (): Structure: 3-methylbenzofuran core with a 4-methoxyphenylmethyl group. This compound is utilized in high-throughput screening, suggesting relevance in drug discovery .
N-(4-Methoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (): Structure: Features a 4-methoxyphenyl group and an additional 4-phenylbutanamido substituent. Properties: The extended hydrophobic chain (phenylbutanamido) may improve membrane permeability but could complicate metabolic stability.
Halogenated and Cyclic Substituents
Halogenation and cyclic substituents are common strategies to enhance binding affinity and metabolic stability:
6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (): Structure: Incorporates 4-bromophenyl, 4-fluorophenyl, and cyclopropyl groups. Bromine adds steric bulk and may influence target engagement. Cyclopropyl groups are known to improve metabolic stability by reducing oxidative metabolism .
Bioactivity and Pathway Modulation
- iCRT3 (): Structure: Oxazole core with a 4-ethylphenyl group. Bioactivity: Inhibits Wnt/β-catenin signaling by binding β-catenin, suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6).
Data Table: Structural and Functional Comparison
Research Implications and Trends
- Lipophilicity vs. Solubility : The 4-ethylphenyl group in the target compound likely confers higher lipophilicity compared to methoxy analogs, favoring blood-brain barrier penetration but possibly limiting aqueous solubility .
- Electronic Effects : Halogenated analogs (e.g., 4-fluorophenyl) demonstrate how electron-withdrawing groups can modulate carboxamide reactivity and target affinity .
- Synthetic Flexibility : The evidence highlights diverse synthetic routes (e.g., LiBH4 reductions, Pd/C hydrogenation) for introducing complex substituents, enabling tailored optimization .
Biological Activity
N-(4-ethylphenyl)-3-methyl-1-benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound exhibits various mechanisms of action, including enzyme inhibition, receptor modulation, and ion channel blockade, which contribute to its therapeutic potential.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity and thereby disrupting metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Ion Channel Blockade : By affecting ion transport across cell membranes, the compound may alter cellular excitability and contribute to cytotoxic effects in cancer cells .
Biological Activity and Case Studies
Recent studies have demonstrated the efficacy of benzofuran derivatives in inhibiting cancer cell proliferation. For instance, a series of 3-methylbenzofurans were tested against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The results indicated significant antiproliferative activity, with IC50 values ranging from 0.49 to 68.9 µM. Notably, some derivatives exhibited apoptotic effects as evidenced by increased Annexin V staining in treated cells .
Table 1: Antiproliferative Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| This compound | A549 | 1.48 - 47.02 | 42.05 |
| Benzofuran 15a | NCI-H23 | 0.49 | 34.59 |
| Benzofuran 16a | NCI-H23 | 2.52 | 36.81 |
Structure-Activity Relationship (SAR)
The structure of benzofuran derivatives significantly influences their biological activity. Modifications at specific positions on the benzofuran ring can enhance or diminish cytotoxic effects:
- Methyl Substitution : The introduction of a methyl group at the C–3 position has been shown to increase antiproliferative activity against various cancer cell lines .
- Phenyl Ring Modifications : Substituents on the phenyl ring, such as ethyl or methoxy groups, can also enhance biological activity by improving binding affinity to molecular targets involved in cancer progression .
Research Findings
A comprehensive review of benzofuran derivatives revealed their potential as anticancer agents with lower toxicity profiles compared to traditional chemotherapeutics. For example, compounds exhibiting selective action towards K562 leukemia cells showed no toxic effects on normal HaCat cells, highlighting their therapeutic promise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
